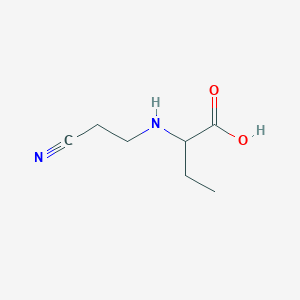

2-((2-Cyanoethyl)amino)butanoic acid

Beschreibung

2-((2-Cyanoethyl)amino)butanoic acid is a butanoic acid derivative featuring a cyanoethylamino substituent at the second carbon position. This compound may serve as a versatile intermediate in organic synthesis, pharmaceutical research, or materials science, though specific applications require further investigation .

Eigenschaften

Molekularformel |

C7H12N2O2 |

|---|---|

Molekulargewicht |

156.18 g/mol |

IUPAC-Name |

2-(2-cyanoethylamino)butanoic acid |

InChI |

InChI=1S/C7H12N2O2/c1-2-6(7(10)11)9-5-3-4-8/h6,9H,2-3,5H2,1H3,(H,10,11) |

InChI-Schlüssel |

HWXWXYUQFNCZAY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(=O)O)NCCC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Cyanoethyl)amino)butanoic acid typically involves the reaction of butanoic acid derivatives with cyanoethylamine. One common method includes the following steps:

Starting Materials: Butanoic acid and cyanoethylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-((2-Cyanoethyl)amino)butanoic acid may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. Continuous monitoring and automation ensure consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Cyanoethyl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Oxo derivatives of the original compound.

Reduction: Amino derivatives with the cyano group reduced to an amine.

Substitution: Various substituted derivatives depending on the nature of the substituent.

Wissenschaftliche Forschungsanwendungen

2-((2-Cyanoethyl)amino)butanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((2-Cyanoethyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can participate in various biochemical reactions, influencing the activity of the compound. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Amino-2-ethylbutanoic Acid

- Molecular Formula: C₆H₁₃NO₂

- Molecular Weight : 131.175 g/mol

- Key Features: The ethyl and amino groups are both attached to the second carbon, creating a branched structure. This substitution reduces steric hindrance compared to bulkier substituents like cyanoethyl.

- Reactivity : The lack of a nitrile group limits its participation in reactions requiring electron-deficient centers (e.g., nucleophilic additions).

- Applications : Likely used in peptide synthesis or as a chiral building block due to its stereochemistry .

(R)-2-Amino-4-(ethylthio)butanoic Acid

- Molecular Formula: C₆H₁₃NO₂S

- Molecular Weight : 177.24 g/mol

- Key Features : An ethylthio (-S-C₂H₅) group at the fourth carbon introduces sulfur-based reactivity (e.g., oxidation to sulfoxides).

- Reactivity : The thioether group can participate in redox reactions, unlike the nitrile in the target compound.

- Safety : Classified for laboratory use only, with precautions for handling sulfur-containing compounds .

2-Amino-2-methylbutanoic Acid

- Molecular Formula: C₅H₁₁NO₂

- Molecular Weight : 117.15 g/mol

- Key Features : A methyl group at the second carbon results in a compact structure with lower steric demands.

- Solubility: Higher hydrophilicity compared to cyanoethyl-substituted analogs due to reduced hydrophobicity.

- Applications : Intermediate in fine chemical synthesis; listed by suppliers like Hairui Chemical .

2-(4-Aminophenyl)butanoic Acid

- Reactivity : The aromatic amine may undergo diazotization or electrophilic substitution, contrasting with the aliphatic nitrile in the target compound.

- Applications: Potential use in dye or polymer chemistry due to the aromatic system .

2-Ethyl-2-(hydroxymethyl)butanoic Acid

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 146.19 g/mol

- Key Features : A hydroxymethyl (-CH₂OH) group enhances polarity and hydrogen-bonding capacity.

- Reactivity : The hydroxyl group enables esterification or glycosylation, unlike the nitrile’s propensity for hydrolysis to carboxylic acids.

- Applications : Possible use in biodegradable polymers or surfactants .

Comparative Data Table

*Estimated based on structural analogs.

Key Differences and Implications

- Electronic Effects: The nitrile group in 2-((2-Cyanoethyl)amino)butanoic acid increases electrophilicity at the β-carbon, enabling nucleophilic additions (e.g., hydrolysis to form amines or carboxylic acids). This contrasts with hydroxymethyl or thioether groups, which prioritize hydrogen bonding or redox activity .

- Solubility : The polar nitrile may enhance water solubility compared to ethyl or methyl substituents but reduce it relative to hydroxymethyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.